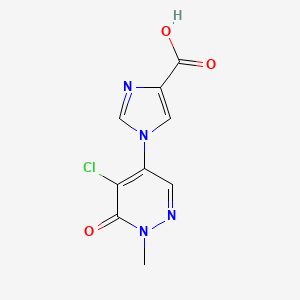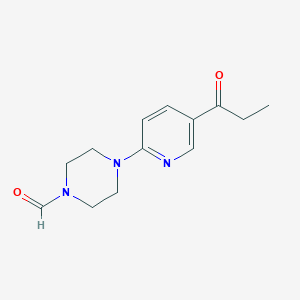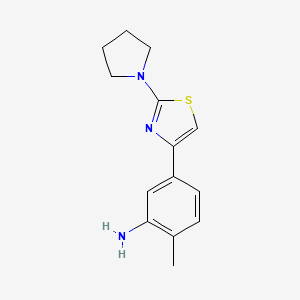
2-Methyl-5-(2-(pyrrolidin-1-yl)thiazol-4-yl)aniline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-甲基-5-(2-(吡咯烷-1-基)噻唑-4-基)苯胺是一种杂环化合物,含有噻唑环,噻唑环被吡咯烷基团取代,并连接苯胺部分。 噻唑衍生物以其多样的生物活性而闻名,包括抗菌、抗真菌、抗炎和抗癌活性 。2-甲基-5-(2-(吡咯烷-1-基)噻唑-4-基)苯胺独特的结构使其成为各种科学研究应用的宝贵化合物。
准备方法
合成路线和反应条件
2-甲基-5-(2-(吡咯烷-1-基)噻唑-4-基)苯胺的合成通常涉及以下步骤:
噻唑环的形成: 噻唑环可以通过在碱性条件下使α-卤代酮与硫脲反应来合成。该反应形成了噻唑核心结构。
用吡咯烷取代: 然后使噻唑环与吡咯烷反应,在噻唑环的2位引入吡咯烷-1-基团。
引入苯胺部分:
工业生产方法
2-甲基-5-(2-(吡咯烷-1-基)噻唑-4-基)苯胺的工业生产可能涉及优化的反应条件,例如使用高压反应器和连续流系统,以提高产率和纯度。催化剂和溶剂的选择应谨慎,以确保高效且可扩展的生产。
化学反应分析
反应类型
2-甲基-5-(2-(吡咯烷-1-基)噻唑-4-基)苯胺经历各种化学反应,包括:
氧化: 该化合物可以被氧化形成相应的亚砜或砜。
还原: 还原反应可以将硝基(如果存在)转化为胺基。
取代: 亲电和亲核取代反应可以在芳香环和噻唑环上发生。
常用试剂和条件
氧化: 常用的氧化剂包括过氧化氢和间氯过氧苯甲酸。
还原: 使用硼氢化钠和氢化铝锂等还原剂。
取代: 在适当的条件下使用卤素、烷基卤化物和亲核试剂(例如胺、硫醇)等试剂。
主要产物
氧化: 亚砜和砜。
还原: 胺。
取代: 根据所用试剂的不同,各种取代衍生物。
科学研究应用
2-甲基-5-(2-(吡咯烷-1-基)噻唑-4-基)苯胺具有广泛的科学研究应用:
化学: 用作合成更复杂分子的构建块,以及配位化学中的配体。
生物学: 对其潜在的抗菌和抗真菌特性进行了研究。
医药: 探索其抗癌和抗炎活性。
工业: 用于开发新材料,以及作为染料和颜料的前体。
作用机制
2-甲基-5-(2-(吡咯烷-1-基)噻唑-4-基)苯胺的作用机制涉及它与特定分子靶标和途径的相互作用:
分子靶标: 该化合物可能与参与各种生物过程的酶、受体和蛋白质相互作用。
涉及的途径: 它可以调节与炎症、细胞增殖和凋亡相关的信号通路。
相似化合物的比较
类似化合物
2-甲基-5-(2-(吗啉-1-基)噻唑-4-基)苯胺: 与吡咯烷基团类似的结构,但含有吗啉基团。
2-甲基-5-(2-(哌啶-1-基)噻唑-4-基)苯胺: 含有哌啶基团而不是吡咯烷基团。
独特性
2-甲基-5-(2-(吡咯烷-1-基)噻唑-4-基)苯胺的独特性在于其独特的取代模式,赋予其独特的生物活性,和化学反应性。与类似化合物相比,吡咯烷基团的存在提高了其溶解度和与生物靶标的相互作用。
属性
分子式 |
C14H17N3S |
|---|---|
分子量 |
259.37 g/mol |
IUPAC 名称 |
2-methyl-5-(2-pyrrolidin-1-yl-1,3-thiazol-4-yl)aniline |
InChI |
InChI=1S/C14H17N3S/c1-10-4-5-11(8-12(10)15)13-9-18-14(16-13)17-6-2-3-7-17/h4-5,8-9H,2-3,6-7,15H2,1H3 |
InChI 键 |
VLESWAXZQPWIKB-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(C=C(C=C1)C2=CSC(=N2)N3CCCC3)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![3-Chloro-4-(6-chlorooxazolo[5,4-b]pyridin-2-yl)aniline](/img/structure/B11796588.png)

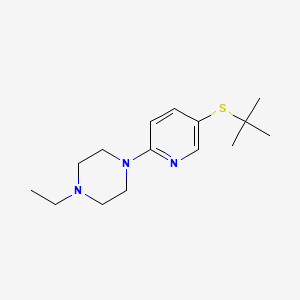
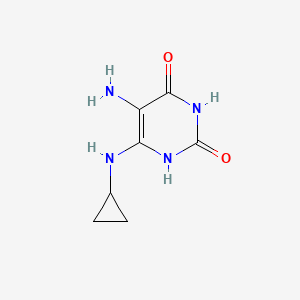
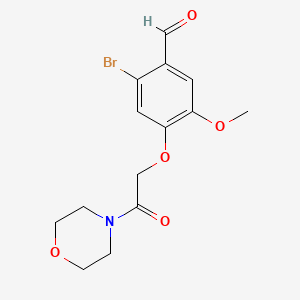


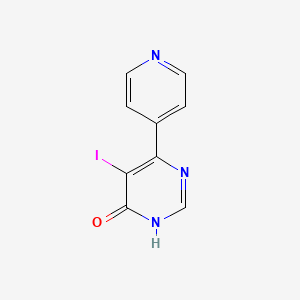
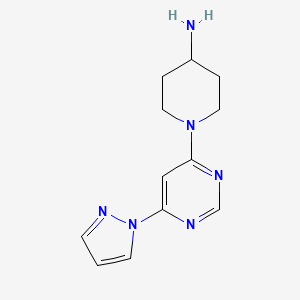
![Benzyl 2-(4-hydroxyphenyl)-6,7-dihydrothiazolo[5,4-C]pyridine-5(4H)-carboxylate](/img/structure/B11796643.png)

